(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
“(1S,3R)-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chiral cyclohexane derivative featuring a carboxylic acid group at position 1 and a 3-methoxyphenyl-substituted oxoethyl moiety at position 3 of the cyclohexane ring. Its stereochemistry (1S,3R) is critical for its molecular interactions, as evidenced by pharmacological studies involving structurally related compounds . This compound belongs to a broader class of cyclohexanecarboxylic acid derivatives, which are explored for therapeutic applications, including metabolic regulation and enzyme modulation .
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-14-7-3-5-12(10-14)15(17)9-11-4-2-6-13(8-11)16(18)19/h3,5,7,10-11,13H,2,4,6,8-9H2,1H3,(H,18,19)/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJSKIEJWQADW-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)C[C@@H]2CCC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with ethyl cyclohex-1-ene-1-carboxylate, which undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) to introduce an epoxide group. Subsequent nucleophilic attack by a Grignard reagent (3-methoxyphenylmagnesium bromide) opens the epoxide, forming the 2-(3-methoxyphenyl)-2-hydroxyethyl intermediate.
Oxidation and Cyclohexane Ring Closure
The hydroxyl group is oxidized to a ketone using Jones reagent (CrO3/H2SO4), yielding 2-(3-methoxyphenyl)-2-oxoethylcyclohexane. Ring closure is achieved via acid-catalyzed intramolecular aldol condensation, with boron trifluoride diethyl etherate (BF₃·Et₂O) providing optimal stereochemical control (dr 9:1 in favor of 1S,3R).
Carboxylic Acid Formation
Hydrolysis of the ethyl ester under basic conditions (2M NaOH, 60°C) produces the final carboxylic acid. Neutralization with HCl precipitates the product, which is purified via recrystallization from ethanol/water (yield: 65%).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity (dr) |
|---|---|---|---|
| Diels-Alder Cyclization | Cyclization, oxidation, hydrolysis | 58 | 7:1 |
| Fragment Coupling (EDC·HCl) | Grignard addition, EDC coupling | 72 | 9:1 |
| Aldol Condensation | Epoxidation, aldol closure | 65 | 8:1 |
The fragment coupling method offers superior yield and stereoselectivity but requires expensive reagents. In contrast, the aldol condensation route is cost-effective but demands precise temperature control.
Stereochemical Control and Resolution Techniques
Achieving the (1S,3R) configuration necessitates chiral resolution or asymmetric synthesis. Patent WO2017070418A1 details the use of (R)-BINOL-derived phosphoric acids as catalysts during the aldol step, enhancing enantiomeric excess (ee) to 94%. For racemic mixtures, preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers (≥99% ee).
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to optimize heat transfer and reduce reaction times. Key adjustments include:
-
Solvent Recycling : Toluene is recovered via distillation (85% efficiency).
-
Waste Management : Chromium byproducts from Jones oxidation are treated with NaHSO3 to Cr(III) for safe disposal.
-
Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progression, reducing batch failures by 30%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization at C3 | Low-temperature quenching (<5°C) |
| Byproduct formation | Gradient HPLC purification |
| Catalyst cost | Heterogeneous catalyst recycling |
Epimerization during hydrolysis is minimized by maintaining pH < 3 with citric acid .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : In a study examining related compounds, several derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. These findings suggest that modifications to the structure can enhance anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for synthesizing more complex molecules.
Synthetic Pathways
Several synthetic routes have been developed to obtain this compound efficiently, often involving multi-step reactions that include:
- Michael Addition : The compound can be synthesized via a Michael addition reaction involving appropriate Michael donors and acceptors.
- Functional Group Transformations : The carboxylic acid group can be modified to create esters or amides, expanding its utility in further chemical syntheses.
Pharmaceutical Formulations
Due to its potential therapeutic applications, this compound is being explored for inclusion in pharmaceutical formulations aimed at treating cancer and possibly other diseases.
Formulation Studies
Research is ongoing to assess the stability and bioavailability of this compound when formulated with other excipients. Preliminary findings suggest favorable profiles for oral and injectable formulations.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally similar derivatives, focusing on substituent variations and their physicochemical implications:
Pharmacological and Functional Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in the target compound likely improves solubility compared to the chloro- or trifluoromethyl-substituted analogues . However, chloro and trifluoromethyl groups may enhance binding to hydrophobic pockets in target proteins due to increased lipophilicity .
- The trifluoromethyl derivative (C₁₆H₁₇F₃O₃) exhibits higher metabolic stability, as fluorinated groups resist cytochrome P450-mediated oxidation .
- Amino vs.
Research Findings and Trends
- Metabolic Regulation : Compounds with hydroxy or methoxy substituents, such as the target molecule, show promise in modulating lipid and carbohydrate metabolism, as seen in patent applications describing cyclohexanecarboxylic acid-based therapeutics .
Q & A
Basic Research Questions
What are the validated synthetic routes for (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how is stereochemical control achieved?
Methodological Answer:
Stereoselective synthesis of this compound requires careful selection of chiral catalysts or auxiliaries. A plausible route involves:
- Step 1: Cyclohexene carboxylate intermediate preparation via [4+2] cycloaddition or ring-opening of bicyclic precursors (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate analogs) .
- Step 2: Introduction of the 3-methoxyphenyl-2-oxoethyl side chain through alkylation or conjugate addition. Use of organocatalysts like proline derivatives or transition metals (e.g., Pd or Cu) can enforce stereocontrol at the C3 position .
- Step 3: Hydrolysis of ester groups to yield the carboxylic acid.
Stereochemical Confirmation: X-ray crystallography (as in ) and NOESY NMR are critical to confirm the (1S,3R) configuration.
How are key physicochemical properties (e.g., solubility, stability) of this compound characterized for research applications?
Methodological Answer:
- Solubility: Assessed via shake-flask method in solvents like DMSO, water, or ethanol. For low solubility, co-solvents (e.g., PEG-400) or micellar systems are tested .
- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products. Acidic/basic conditions (pH 1–12) are evaluated to identify hydrolytic liabilities .
- LogP: Determined via reverse-phase HPLC or computational tools (e.g., MarvinSketch) to predict membrane permeability .
What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR:
- IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) stretches.
- HRMS: Validate molecular formula (e.g., [M+H]+ at m/z 318.1467 for C18H22O5) .
Advanced Research Questions
How can computational methods predict the biological activity of this compound, and what are its potential targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., cyclooxygenase). The methoxyphenyl group may interact with hydrophobic pockets, while the carboxylic acid engages in hydrogen bonding .
- QSAR Models: Train models on analogs (e.g., caffeoylquinic acids ) to predict anti-inflammatory or antioxidant activity. Descriptors like polar surface area and H-bond donors are critical.
- MD Simulations: Simulate binding stability (50 ns trajectories) to assess target selectivity .
What mechanistic insights exist for this compound’s role in catalytic asymmetric reactions?
Methodological Answer:
- Catalytic Cycles: Investigate its use as a chiral ligand in metal-mediated catalysis (e.g., Rh or Ag). The cyclohexane backbone provides rigidity, while the methoxyphenyl group enhances π-π interactions with substrates .
- Kinetic Studies: Monitor enantioselectivity via HPLC with chiral columns. For example, in allylic alkylation, enantiomeric excess (ee) >90% suggests effective stereocontrol .
- In Situ Spectroscopy: Raman or IR spectroscopy tracks intermediate formation during catalysis .
How can contradictory data on its bioactivity (e.g., varying IC50 values) be resolved in pharmacological studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls. For example, DMSO >0.1% may artificially suppress activity .
- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
- Dose-Response Curves: Use 8-point dilution series (1 nM–100 μM) to calculate robust IC50 values. Replicate studies ≥3 times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
